molecular formula C14H19N3O2 B12945047 Benzyl [1,3'-biazetidin]-3-ylcarbamate

Benzyl [1,3'-biazetidin]-3-ylcarbamate

Cat. No.: B12945047
M. Wt: 261.32 g/mol
InChI Key: VXHOGKKPFIRKHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl [1,3'-biazetidin]-3-ylcarbamate is a carbamate derivative featuring a fused biazetidine (two azetidine rings) scaffold. Azetidines are four-membered nitrogen-containing heterocycles known for their conformational rigidity and utility in medicinal chemistry, particularly in modulating pharmacokinetic properties like metabolic stability and bioavailability.

Properties

Molecular Formula

C14H19N3O2

Molecular Weight

261.32 g/mol

IUPAC Name

benzyl N-[1-(azetidin-3-yl)azetidin-3-yl]carbamate

InChI

InChI=1S/C14H19N3O2/c18-14(19-10-11-4-2-1-3-5-11)16-12-8-17(9-12)13-6-15-7-13/h1-5,12-13,15H,6-10H2,(H,16,18)

InChI Key

VXHOGKKPFIRKHD-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)N2CC(C2)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl [1,3’-biazetidin]-3-ylcarbamate typically involves the reaction of benzyl chloroformate with 1,3’-biazetidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of Benzyl [1,3’-biazetidin]-3-ylcarbamate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzyl [1,3’-biazetidin]-3-ylcarbamate undergoes various chemical reactions, including:

    Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.

    Reduction: The carbamate group can be reduced to form the corresponding amine.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Benzaldehyde, benzoic acid.

    Reduction: Benzylamine.

    Substitution: Various benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl [1,3’-biazetidin]-3-ylcarbamate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl [1,3’-biazetidin]-3-ylcarbamate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

The following analysis focuses on structurally related benzyl carbamates with azetidine, piperidine, or pyrrolidine moieties, as identified in the evidence. Key differences in substituents, ring systems, and biological profiles are highlighted.

Structural and Functional Group Variations

Table 1: Structural Comparison of Benzyl Carbamates
Compound Name CAS Number Molecular Formula Key Structural Features Notable Properties
Benzyl [1,3'-biazetidin]-3-ylcarbamate Not provided Not available Fused biazetidine core with carbamate group Hypothesized rigidity and metabolic stability
Benzyl (2-oxoazetidin-3-yl)carbamate 59511-72-7 C₁₁H₁₂N₂O₃ Azetidine with 2-oxo group Enhanced hydrogen bonding; potential reactivity at oxo site
Benzyl (3-methylazetidin-3-yl)carbamate HCl 1951441-46-5 C₁₂H₁₇ClN₂O₂ Azetidine with 3-methyl substitution Increased lipophilicity; improved solubility in HCl form
Benzyl N-[(3R)-1-benzylpiperidin-3-yl]carbamate 1217476-03-3 C₂₀H₂₄N₂O₂ Piperidine ring with benzyl substitution Six-membered ring offers conformational flexibility; higher molecular weight (324.42 g/mol)
Benzyl (1-(pyrrolidin-3-yl)azetidin-3-yl)carbamate Not provided C₁₅H₂₁N₃O₂ Azetidine fused with pyrrolidine Dual heterocycles may enhance target binding; noted carcinogenicity concerns

Reactivity and Stability

  • Benzyl (2-oxoazetidin-3-yl)carbamate : The 2-oxo group introduces a ketone functionality, which may participate in nucleophilic reactions or hydrogen bonding, influencing catalytic interactions in synthetic pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.